molecular formula C21H19ClN4O2S B2935887 8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 313395-99-2

8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2935887
CAS No.: 313395-99-2
M. Wt: 426.92
InChI Key: GACDSWQMTHFUOV-UHFFFAOYSA-N
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Description

8-((4-Chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine-dione derivative characterized by a 4-chlorobenzylthio group at the 8-position and a 4-methylbenzyl group at the 7-position.

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-3-5-14(6-4-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-7-9-16(22)10-8-15/h3-10H,11-12H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACDSWQMTHFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by a purine core and various functional groups, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C18H20ClN3OS
  • Molar Mass : 367.89 g/mol
  • CAS Number : 1359128-75-8

The compound features a chlorobenzyl group and a thioether linkage, which may enhance its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chlorobenzyl group may facilitate binding to molecular targets, potentially leading to inhibition of enzymatic activities or modulation of signaling pathways.

Anticancer Properties

Research indicates that purine derivatives often exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies suggest that this compound may also exhibit such activities, although specific data on IC50 values and selectivity profiles are still needed.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on similar purine derivatives showed significant inhibition of cell proliferation in various cancer cell lines (HeLa, HCT116) at low micromolar concentrations. This suggests that this compound could have comparable effects.
  • Enzyme Inhibition :
    • Compounds structurally related to this purine derivative have been reported to inhibit key enzymes involved in nucleotide metabolism. Future research should focus on identifying specific targets for this compound.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Target Enzyme/Pathway
8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)Potential AnticancerTBDTBD
Similar Purine DerivativeInhibition of CDK0.36 - 1.8CDK2, CDK9
Other Purine AnalogCytotoxicity~5Various Cancer Cell Lines

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (7-/8-position) Molecular Weight Melting Point (°C) Key References
8-((4-Chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6-dione 4-methylbenzyl / 4-Cl-benzylthio 414.9 (calc.) Not reported
7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl-1H-purine-2,6-dione () 4-Cl-benzyl / ethylthio 364.8 Not reported
8-((4-Methoxybenzyl)amino)-3-methyl-7-octyl-1H-purine-2,6-dione () Octyl / 4-MeO-benzylamino 443.5 Not reported
7-(4-Cl-benzyl)-8-(2-hydroxyethylsulfanyl)-3-methyl-1H-purine-2,6-dione () 4-Cl-benzyl / 2-hydroxyethylthio 394.9 Not reported
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6-dione () Methyl / trifluoropropyl 292.3 140
1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6-dione () Methyl / 4-methylbenzyl 299.3 195–197

Key Observations:

Lipophilicity and Solubility: The 4-methylbenzyl group at the 7-position (target compound) increases lipophilicity compared to ethylthio () or hydroxyethylthio () substituents. This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • Benzylation reactions (e.g., using Pd catalysts) yield moderate-to-good efficiencies (48% for 4-chlorobenzyl derivatives in ), whereas thioether formations (e.g., with carbon disulfide) require careful optimization of base and solvent .

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